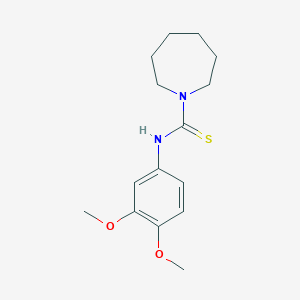

N-(3,4-二甲氧基苯基)-1-氮杂环戊烷甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide and related compounds often involves complex organic reactions. For example, a study on the synthesis and structure of related compounds, such as substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamides, involves multiple steps including chlorination, condensation, hydrolysis, and further condensation reactions, showcasing the intricate processes involved in synthesizing such complex molecules (Lawrence et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide is often analyzed using techniques like X-ray crystallography. For instance, the crystal structure of a novel hexacyclic benzazepine derivative was characterized, providing insights into the 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton, which is relevant to understanding the structural aspects of related compounds (Basarić et al., 2008).

Chemical Reactions and Properties

The chemical properties and reactions of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide-like compounds can be complex. For example, the photochemical reaction of N-(1-adamantyl)phthalimide yields a novel benzazepine derivative, showcasing the type of reactions that such compounds may undergo. This reaction is characterized by a domino process of two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, highlighting the reactive nature of these molecules (Basarić et al., 2008).

Physical Properties Analysis

The physical properties of compounds like N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide are critical for their characterization. Studies on similar compounds, such as poly(3,4-dimethoxythiophene), reveal insights into their amorphous nature, conductivity, and the ability to be stretched, which could be analogous to the physical properties of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide (Hagiwara et al., 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide and related molecules, are pivotal. For instance, the synthesis and antioxidant activity evaluation of compounds from the hydrazinecarbothioamide class, which could share similar functional groups with N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, show excellent antioxidant activity. This indicates the potential chemical behavior and properties that could be expected from N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide (Barbuceanu et al., 2014).

科学研究应用

抗癌潜力

研究表明,合成并对新型均苯哌嗪衍生物进行生物学评估作为抗癌剂,突出了取代苯基甲酰胺/甲硫酰胺衍生物的作用。这些化合物被合成并评估其抗癌活性,其中一些对 B 细胞白血病细胞系表现出有希望的结果。这表明类似的化合物,如 N-(3,4-二甲氧基苯基)-1-氮杂环戊烷甲硫酰胺,在抗癌研究中具有潜在的应用 (Teimoori 等人,2011 年)。

缓蚀

另一项关于螺环丙烷衍生物在酸性溶液中保护低碳钢的研究发现,某些化合物表现出有效的缓蚀作用。研究表明,在考虑 N-(3,4-二甲氧基苯基)-1-氮杂环戊烷甲硫酰胺在材料科学中的应用(特别是耐腐蚀性)时,有助于这种抑制作用的结构特征可能是相关的 (Chafiq 等人,2020 年)。

催化与合成

利用双核 Ni 络合物,从芳基叠氮化物催化合成偶氮芳烃,提供了一种获取结构多样的化合物的创新方法。这种方法可能对 N-(3,4-二甲氧基苯基)-1-氮杂环戊烷甲硫酰胺 的合成或改性感兴趣,探索其在制造具有独特性质的生物活性化合物或材料中的应用 (Powers 等人,2018 年)。

抗真菌和杀线虫剂

对来自大蓟草的新型二噻吩二聚体的研究表明其作为抗真菌和杀线虫剂的潜力。这表明 N-(3,4-二甲氧基苯基)-1-氮杂环戊烷甲硫酰胺 中的结构元素可以探索类似的生物活性特性,为农业和制药应用提供新的途径 (Wu 等人,2020 年)。

抗菌和抗炎剂

关于各种衍生物作为抗菌和抗炎剂的合成和生物学评估的研究强调了特定结构特征对生物活性的重要性。这一研究领域可能与 N-(3,4-二甲氧基苯基)-1-氮杂环戊烷甲硫酰胺 相关,尤其是在设计新的治疗剂方面 (Kendre 等人,2015 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-18-13-8-7-12(11-14(13)19-2)16-15(20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPHBMHPZUOFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)